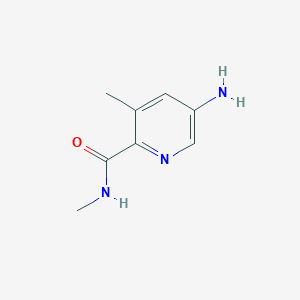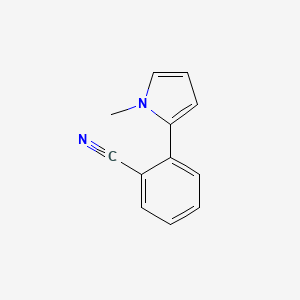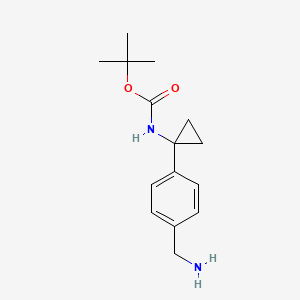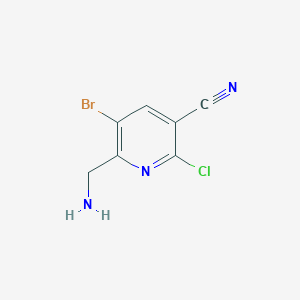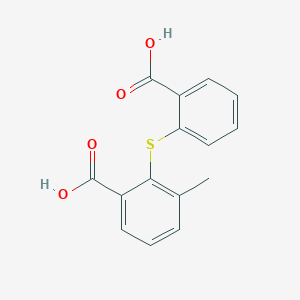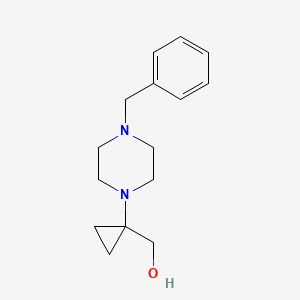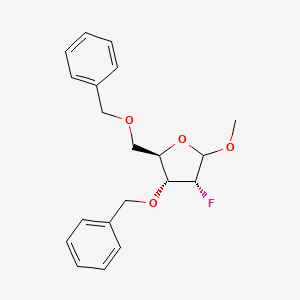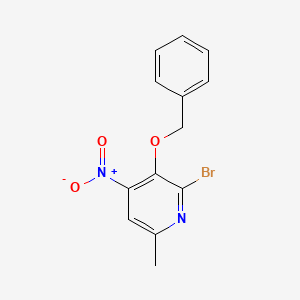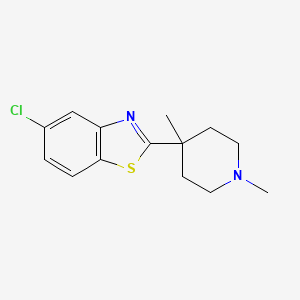
5-Chloro-2-(1,4-dimethyl-4-piperidinyl)benzothiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-(1,4-dimethyl-4-piperidinyl)benzothiazole is a heterocyclic compound that contains both benzothiazole and piperidine moieties. Benzothiazole derivatives are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The incorporation of a piperidine ring enhances the compound’s pharmacological potential, making it a valuable target for drug development and other scientific research applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(1,4-dimethyl-4-piperidinyl)benzothiazole typically involves the condensation of 2-aminobenzothiazole with a suitable piperidine derivative. One common method includes the reaction of 2-aminobenzothiazole with 1,4-dimethyl-4-piperidone in the presence of a chlorinating agent such as thionyl chloride. The reaction is carried out under reflux conditions, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
化学反应分析
Types of Reactions
5-Chloro-2-(1,4-dimethyl-4-piperidinyl)benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or alkoxides; reactions are conducted under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzothiazole derivatives.
科学研究应用
5-Chloro-2-(1,4-dimethyl-4-piperidinyl)benzothiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antitumor activities.
Medicine: Investigated as a potential drug candidate for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 5-Chloro-2-(1,4-dimethyl-4-piperidinyl)benzothiazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cell signaling pathways .
相似化合物的比较
Similar Compounds
2-(1,4-Dimethyl-4-piperidinyl)benzothiazole: Lacks the chloro substituent, which may affect its biological activity.
5-Chloro-2-(4-piperidinyl)benzothiazole: Similar structure but without the dimethyl groups on the piperidine ring.
5-Chloro-2-(1,4-dimethyl-4-piperidinyl)benzimidazole: Contains a benzimidazole ring instead of benzothiazole
Uniqueness
5-Chloro-2-(1,4-dimethyl-4-piperidinyl)benzothiazole is unique due to the presence of both chloro and dimethyl substituents, which can significantly influence its chemical reactivity and biological activity. These structural features may enhance its potency and selectivity in various applications .
属性
分子式 |
C14H17ClN2S |
|---|---|
分子量 |
280.8 g/mol |
IUPAC 名称 |
5-chloro-2-(1,4-dimethylpiperidin-4-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C14H17ClN2S/c1-14(5-7-17(2)8-6-14)13-16-11-9-10(15)3-4-12(11)18-13/h3-4,9H,5-8H2,1-2H3 |
InChI 键 |
ABUYSVAXUVIJER-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCN(CC1)C)C2=NC3=C(S2)C=CC(=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(4-Methoxyphenyl)sulfanyl]-2H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13921025.png)
![1-[(2S,3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrothiophen-2-yl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B13921038.png)
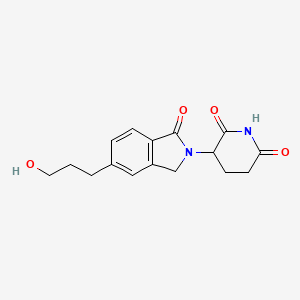
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxo(613C)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13921059.png)
![Methyl 4-methylene-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B13921067.png)
